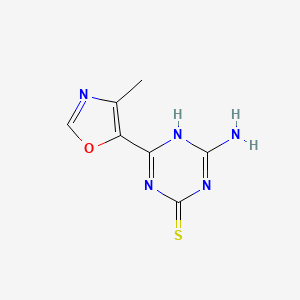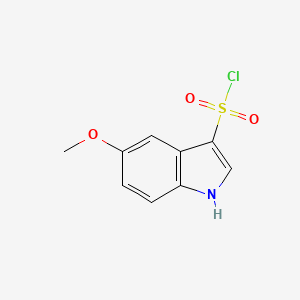
5-methoxy-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonyl chloride group at the 3-position of the indole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-methoxyindole with sulfonyl chloride in the presence of a base. For example, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 5-methoxy-1-(phenylsulfonyl)indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic substitution: Due to the presence of the electron-donating methoxy group, the indole ring is activated towards electrophilic substitution reactions.
Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include electrophiles such as halogens, nitro groups, and acyl groups. Reaction conditions typically involve the use of Lewis acids as catalysts.
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reaction conditions often involve the use of bases to facilitate the substitution.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, and acylated derivatives of this compound.
Nucleophilic substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Scientific Research Applications
5-methoxy-1H-indole-3-sulfonyl chloride has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Indole-based compounds are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-indole-3-sulfonyl chloride depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the methoxy and sulfonyl chloride groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole: Lacks the sulfonyl chloride group and has different reactivity and applications.
1-methyl-1H-indole-5-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of a hydrogen atom.
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
5-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-6-2-3-8-7(4-6)9(5-11-8)15(10,12)13/h2-5,11H,1H3 |
InChI Key |
DTCNOVOJCDUXDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


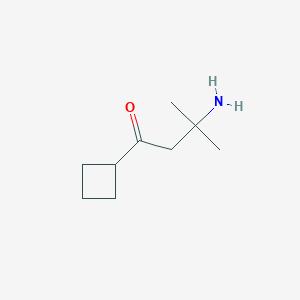
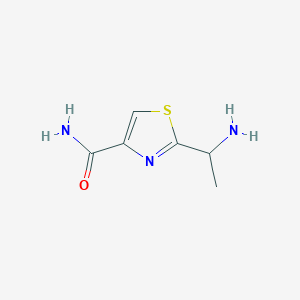
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
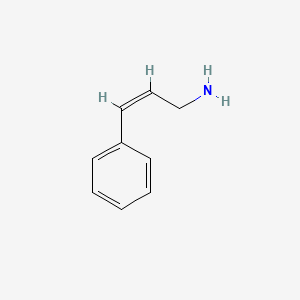
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

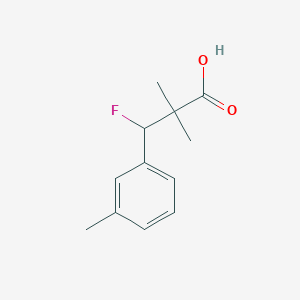
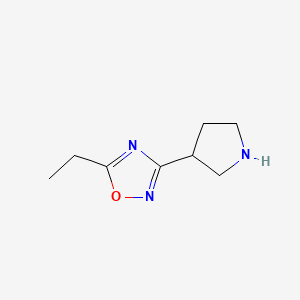
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)


![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
